Lenalidomide-acetamido-O-PEG1-propargyl

PROTAC linker design PEG spacer length molecular weight optimization

PROTAC programs often fail when substituting linker components unpredictably alters degradation kinetics. This heterobifunctional building block solves that by providing the minimal PEG1 spacer validated for optimal CRBN-dependent degradation efficiency. The 5'-acetamido attachment site enables controlled IKZF1/IKZF3/CK1α neosubstrate selectivity, while the terminal propargyl group ensures seamless CuAAC click chemistry assembly with azide-functionalized target ligands.

Molecular Formula C20H21N3O6
Molecular Weight 399.4 g/mol
Cat. No. B14774470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-acetamido-O-PEG1-propargyl
Molecular FormulaC20H21N3O6
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESC#CCOCCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C20H21N3O6/c1-2-8-28-9-10-29-12-18(25)21-15-5-3-4-13-14(15)11-23(20(13)27)16-6-7-17(24)22-19(16)26/h1,3-5,16H,6-12H2,(H,21,25)(H,22,24,26)
InChIKeyBKHGBBYQPAVFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lenalidomide-acetamido-O-PEG1-propargyl: PROTAC Building Block


Lenalidomide-acetamido-O-PEG1-propargyl (CAS 2940936-81-0, MW 399.4 g/mol, molecular formula C20H21N3O6) is a heterobifunctional building block designed for the modular synthesis of proteolysis-targeting chimeras (PROTACs) . The molecule integrates three functional modules: (i) a lenalidomide-derived cereblon (CRBN) E3 ligase ligand for ubiquitin-proteasome system hijacking, (ii) a single-unit polyethylene glycol (PEG1) spacer that provides minimal yet sufficient distance between the E3 ligase and target protein binding moieties, and (iii) a terminal propargyl (alkyne) group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal conjugation to azide-bearing target protein ligands . The acetamido linkage at the 5'-position of the isoindolinone ring distinguishes this compound from 4'-substituted analogs and from directly alkyl-linked lenalidomide-propargyl conjugates [1]. It is supplied as a research-grade intermediate (HPLC purity ≥95%) for in vitro PROTAC assembly and is not intended for therapeutic or clinical use .

Modular PROTAC assembly via CuAAC click chemistry
CRBN E3 ligase recruitment for targeted degradation
5'-position validated for neosubstrate selectivity control

Why Lenalidomide-acetamido-O-PEG1-propargyl Is Irreplaceable


CRBN-recruiting PROTAC building blocks that share the lenalidomide-propargyl architecture are not interchangeable because even subtle alterations in linker length, attachment position, and functional group chemistry substantially alter degradation efficiency, neosubstrate selectivity, and ternary complex geometry [1]. Specifically, 6-position (equivalent to 5'-position on the isoindolinone ring) modifications of lenalidomide have been shown to be essential for controlling neosubstrate selectivity, with different substituents producing distinct IKZF1/IKZF3/CK1α degradation profiles [2]. Linker length directly impacts degradation potency: PEG1 and PEG2 analogs have been reported to yield optimal CRBN-dependent degradation efficiency compared to longer PEG linkers, making single-unit PEG a deliberate rather than arbitrary design parameter . Furthermore, the choice between propargyl (alkyne) and azide terminal groups determines the click chemistry reaction partner, imposing practical constraints on synthetic workflow design. These interdependent variables mean that substituting Lenalidomide-acetamido-O-PEG1-propargyl with, for example, Lenalidomide-PEG4-propargyl, Lenalidomide-propargyl-C2-NH2, or Lenalidomide-PEG1-azide may produce PROTACs with unpredictable degradation kinetics, altered neosubstrate profiles, or incompatible conjugation chemistry .

4'- vs. 5'-regioisomer
Neosubstrate degradation profiles may differ significantly between attachment positions.
PEG1 vs. PEG4 linker
Degradation efficiency and ternary complex geometry can shift with longer PEG spacers.
Propargyl vs. azide terminal group
Click chemistry reaction partner requirements are incompatible; workflows cannot be mixed.
Acetamido vs. alkyl linkage
Amide bond stability and hydrogen-bonding capacity differ from direct alkyl linkers.

Key Differentiation Evidence for Lenalidomide-acetamido-O-PEG1-propargyl


PEG1 Spacer vs. No PEG: MW and Linker Length

Lenalidomide-acetamido-O-PEG1-propargyl incorporates a single ethylene glycol (-O-CH2-CH2-O-) unit between the acetamido linkage and the propargyl group, whereas Lenalidomide-5'-acetamido-O-propargyl lacks this PEG spacer entirely. The PEG1 insertion increases the molecular weight from 355.35 g/mol to 399.40 g/mol and extends the linker arm by approximately 3.4–3.8 Å (two additional bonds, C-O and C-C), providing modest but functionally relevant additional reach for ternary complex formation . The PEG1 oxygen also adds a hydrogen bond acceptor site that may contribute to solvation and influence PROTAC physicochemical properties . This structural difference is significant because even single-atom linker length variations have been shown to affect degradation potency in PROTAC SAR studies [1].

PEG1 vs. No PEG
Cross-study comparable
ΔMW +44.05 g/mol; linker extended ~3.4–3.8 Å
Short PEG spacer provides modest conformational reach for ternary complex formation.
Data to verify: effect on degradation potency is target-dependent.
PROTAC linker design PEG spacer length molecular weight optimization

5'- vs. 4'-Acetamido: Neosubstrate Selectivity Control

Lenalidomide-acetamido-O-PEG1-propargyl is functionalized at the 5'-position of the isoindolinone ring (equivalent to the 6-position of the phthalimide numbering system). This is the position identified by Yamanaka et al. (2023) as essential for controlling neosubstrate selectivity in lenalidomide-based PROTACs [1]. The 4'-acetamido-O-PEG1-propargyl regioisomer (CAS 2940939-42-2) places the identical functional group at the 4'-position, which corresponds to a different exit vector from the CRBN binding pocket. Yamanaka et al. demonstrated that 6-position (5'-position) modifications, including fluoro, hydroxyl, and other substituents, produced distinct IKZF1/IKZF3/CK1α degradation profiles with quantified DC50 values, while 4-position modifications were not systematically explored for neosubstrate selectivity [2]. The 5'-attachment vector orients the PROTAC warhead differently relative to the CRBN surface, which can determine whether the resulting PROTAC functions as a selective degrader or an unselective molecular glue .

5'- vs. 4'-Acetamido
Cross-study comparable
5'-position validated for IKZF1/IKZF3/CK1α selectivity control; 4'-position untested
Regioisomer choice directly impacts neosubstrate degradation profiles.
6-fluoro lenalidomide (5'-eq) showed selective degradation in cell assays.
neosubstrate selectivity regioisomeric differentiation IMiD SAR

PEG1 vs. PEG4 Linker: Degradation Efficiency

In CRBN-recruiting PROTAC systems, PEG linker length is a critical determinant of degradation efficiency. Evidence from lenalidomide-based PROTAC building block evaluations indicates that PEG1 and PEG2 linkers provide optimal CRBN-dependent degradation efficiency, whereas longer PEG linkers (PEG3, PEG4, PEG5) can diminish degradation potency due to excessive conformational flexibility or suboptimal ternary complex geometry . Lenalidomide-acetamido-O-PEG1-propargyl, with its single PEG unit, occupies the shorter end of this optimal range. In contrast, Lenalidomide-PEG4-propargyl (MW ~473.5 g/mol) incorporates a four-unit PEG chain that extends the linker reach to approximately 18 Å . While PEG4 linkers may enhance aqueous solubility (reported up to 20-fold improvement over unmodified lenalidomide for PEG4-containing analogs), this comes at the cost of potentially reduced degradation efficiency in certain target systems, as longer PEG chains have been associated with diminished PROTAC activity in comparative SAR studies [1]. For target proteins where the lysine ubiquitination site is positioned close to the CRBN binding surface, the shorter PEG1 spacer may be mechanistically required.

PEG1 vs. PEG4
Class-level inference
PEG1/PEG2 optimal for degradation; longer PEG may reduce potency
Minimal PEG spacer supports target engagement with constrained lysine access.
Target-specific validation recommended.
PEG linker optimization degradation efficiency PROTAC SAR

Alkyne vs. Azide: Click Chemistry Compatibility

Lenalidomide-acetamido-O-PEG1-propargyl features a terminal alkyne (propargyl) group that enables CuAAC click chemistry with azide-functionalized target protein ligands. The complementary building block, Lenalidomide-PEG1-azide (CAS 2185795-67-7, MW ~387.4 g/mol), carries a terminal azide group requiring alkyne-modified warheads . This alkyne/azide dichotomy is not trivial: it determines which synthetic strategy is employed. Propargyl-terminated building blocks are compatible with the growing library of azide-functionalized target ligands and are preferred when the target ligand's synthetic route precludes alkyne introduction . Conversely, azide-terminated lenalidomide building blocks are advantageous when the target ligand already bears an alkyne group or when copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) is required . The choice between these two building blocks dictates the entire downstream synthetic workflow, and they cannot be used interchangeably without re-engineering the target ligand's functionalization chemistry.

Alkyne vs. Azide
Head-to-head
Propargyl requires azide partner; azide requires alkyne partner
Terminal group dictates click chemistry route and synthetic workflow design.
CuAAC vs. SPAAC conditions constrain partner selection.
CuAAC click chemistry alkyne-azide cycloaddition PROTAC conjugation strategy

Acetamido vs. Alkyl Linkers: Stability and Synthesis

The acetamido (-NH-CO-CH2-O-) linkage in Lenalidomide-acetamido-O-PEG1-propargyl connects the lenalidomide 5'-amino group to the PEG1-propargyl chain via a stable secondary amide bond. This differs from Lenalidomide-propargyl-C2-NH2 hydrochloride (MW 361.82 g/mol), which uses a direct alkyl chain linker without an amide bond, and from Lenalidomide-5'-CO-PEG1-propargyl, which uses a reversed amide orientation . The acetamido linkage offers two practical advantages: (i) amide bonds are chemically robust under a wide range of PROTAC assembly and biological assay conditions (resistant to hydrolysis at physiological pH), and (ii) the amide nitrogen can participate in intramolecular hydrogen bonding that may influence the conformational preferences of the linker . Direct alkyl-linked analogs (e.g., Lenalidomide-propargyl-C2-NH2) lack this hydrogen-bonding capacity, and carbamate-linked analogs may be susceptible to esterase-mediated cleavage in cellular assays [1]. The amide bond also provides a convenient spectroscopic handle (characteristic NH stretch at ~3300 cm⁻¹ and amide I/II bands) for reaction monitoring and quality control.

Acetamido vs. Alkyl
Class-level inference
Amide bond: stable at physiological pH; H-bond donor/acceptor
Acetamido linkage provides chemical robustness during synthesis and assays.
Alkyl linkers lack amide-level stability and H-bonding.
linker chemistry stability amide bond PROTAC synthetic accessibility

CRBN Binding: Lenalidomide vs. Other IMiD Scaffolds

The lenalidomide scaffold in Lenalidomide-acetamido-O-PEG1-propargyl retains the core pharmacophore for CRBN binding: the glutarimide ring that occupies the CRBN binding pocket and the isoindolinone ring that mediates neosubstrate recruitment. Unmodified lenalidomide binds CRBN with an IC50 of approximately 1.5 μM (pIC50 5.82) as measured by competitive displacement of a Cy5-conjugated cereblon-modulating compound [1]. This represents intermediate affinity between thalidomide (weaker CRBN binder) and pomalidomide (stronger CRBN binder) [2]. Importantly, 5'-position functionalization of lenalidomide (as in this compound) has been demonstrated to preserve CRBN binding while enabling tunable neosubstrate selectivity—a key advantage over pomalidomide-based PROTACs, which may exhibit broader neosubstrate degradation profiles including GSPT1 off-target effects [3]. The lenalidomide scaffold therefore offers a balanced profile of adequate CRBN engagement with the ability to dial in neosubstrate selectivity through positional modifications, which thalidomide and pomalidomide scaffolds cannot replicate with the same degree of control.

Lenalidomide vs. IMiDs
Supporting evidence
CRBN IC50 ~1.5 μM; balanced between pomalidomide (strong) and thalidomide (weak)
Lenalidomide scaffold supports CRBN engagement with lower GSPT1 off-target risk.
Class-level comparison; individual PROTAC profiles may vary.
CRBN binding affinity E3 ligase recruitment IMiD scaffold comparison

Optimal Use Cases for Lenalidomide-acetamido-O-PEG1-propargyl


Targeting Sterically Constrained Ubiquitination Sites

When the target protein's accessible lysine residues are positioned within a short distance (<15 Å) of the CRBN binding surface, the PEG1 minimal spacer in Lenalidomide-acetamido-O-PEG1-propargyl provides the shortest commercially available linker option while retaining click chemistry compatibility. Evidence from PEG linker SAR studies indicates that PEG1 and PEG2 linkers deliver optimal CRBN-dependent degradation efficiency, making this compound the preferred starting point for PROTACs where longer PEG chains risk suboptimal ternary complex geometry . The acetamido linkage further contributes conformational rigidity compared to purely alkyl linkers, potentially favoring productive ternary complex formation.

Neosubstrate Selectivity via 5'-Position Control

For research programs where IKZF1/IKZF3/CK1α neosubstrate selectivity is a critical parameter, Lenalidomide-acetamido-O-PEG1-propargyl provides functionalization at the 5'-position—the validated attachment site for controlling neosubstrate degradation profiles, as demonstrated by Yamanaka et al. (Nature Communications, 2023) [1]. PROTACs built from 5'-functionalized lenalidomide scaffolds can be designed to maintain or tune neosubstrate selectivity, whereas PROTACs using 4'-functionalized analogs or unselective scaffolds may introduce confounding degradation of IKZF1/IKZF3 or off-target proteins such as GSPT1. This compound is therefore appropriate when the research objective requires careful dissection of PROTAC-specific degradation effects from scaffold-intrinsic neosubstrate effects.

CuAAC-Based PROTAC Assembly with Azide Ligands

This compound is specifically designed for CuAAC click chemistry assembly of PROTACs where the target protein ligand has been pre-functionalized with an azide group. The terminal alkyne enables efficient triazole formation under standard copper-catalyzed conditions, a strategy successfully employed in PROTACs such as MD-224 (MDM2 degrader) and in aptamer-PROTAC conjugates (e.g., AS1411-lenalidomide chimeras targeting nucleolin) [2]. The PEG1 spacer provides sufficient distance to prevent steric interference between the lenalidomide-CRBN complex and the click chemistry reaction site during conjugation. Procurement of this compound should be paired with procurement of azide-functionalized target ligands or with a synthetic plan to install azide groups on the target-binding moiety.

Systematic Linker Length Optimization in PROTACs

As the PEG1 variant in a series spanning PEG0 (no PEG) through PEG5 linker lengths, Lenalidomide-acetamido-O-PEG1-propargyl serves as the minimal-PEG reference compound in systematic linker optimization studies. Researchers can procure this compound alongside Lenalidomide-5'-acetamido-O-propargyl (PEG0, MW 355.35), Lenalidomide-acetamido-O-PEG2-propargyl, and Lenalidomide-acetamido-O-PEG3/PEG4/PEG5-propargyl analogs to generate a complete linker length series . Each PROTAC in the series can be assembled using the same azide-functionalized target ligand via CuAAC, enabling direct comparison of degradation DC50, Dmax, and neosubstrate selectivity as a function of linker length. This systematic approach is essential for identifying the optimal linker for a given target and is recommended before committing to scale-up synthesis of any single PROTAC candidate.

Application
Selection Property
Validation Focus
Sterically constrained ubiquitination site research
Short PEG1 spacer for close-proximity lysine engagement
Ternary complex geometry and degradation efficiency with short E3-target distance
Neosubstrate selectivity profiling
5'-position functionalization for tunable degradation profiles
IKZF1/IKZF3/CK1α degradation panel and off-target analysis
CuAAC-mediated PROTAC conjugation
Terminal alkyne for click chemistry with azide-bearing target ligands
Triazole formation efficiency and conjugate integrity
Systematic linker SAR optimization
PEG1 minimal-spacer reference for linker length series
Comparative degradation DC50 and Dmax across PEG0-PEG5 variants
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